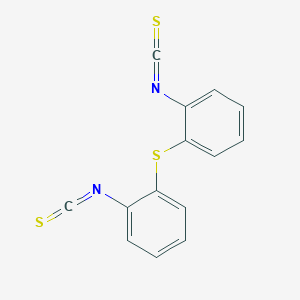![molecular formula C16H15ClN2O B14663662 3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol CAS No. 38052-93-6](/img/structure/B14663662.png)
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol is a chemical compound that belongs to the class of propanolamines It features a phenanthridine moiety substituted with a chlorine atom at the 2-position and an amino group at the 6-position, linked to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Chlorination: The phenanthridine core is then chlorinated at the 2-position using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated phenanthridine is reacted with an amine to introduce the amino group at the 6-position.
Attachment of the Propanol Chain: The final step involves the reaction of the amino-substituted phenanthridine with a propanol derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the phenanthridine core or the propanol chain.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced phenanthridine derivatives.
Substitution: Formation of various substituted phenanthridine derivatives.
Scientific Research Applications
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol
- 3-[(2-Iodophenanthridin-6-yl)amino]propan-1-ol
- 3-[(2-Fluorophenanthridin-6-yl)amino]propan-1-ol
Uniqueness
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine substituent can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its bromine, iodine, and fluorine analogs.
Properties
CAS No. |
38052-93-6 |
|---|---|
Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
3-[(2-chlorophenanthridin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H15ClN2O/c17-11-6-7-15-14(10-11)12-4-1-2-5-13(12)16(19-15)18-8-3-9-20/h1-2,4-7,10,20H,3,8-9H2,(H,18,19) |
InChI Key |
IUHANPFLWVLHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=C2NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


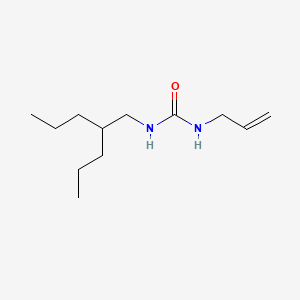
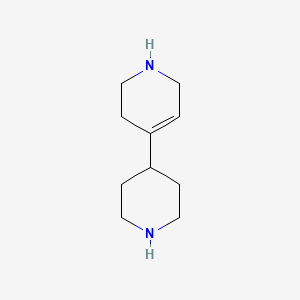
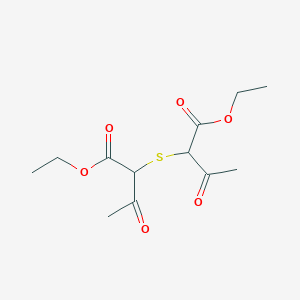

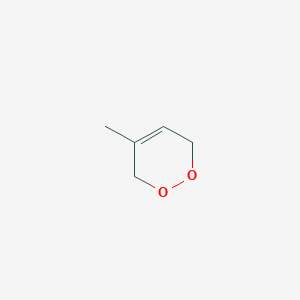
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
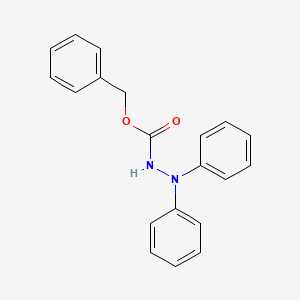
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
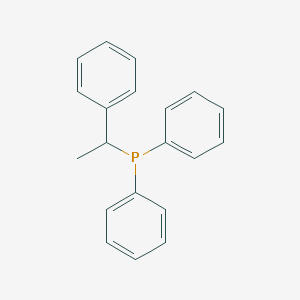
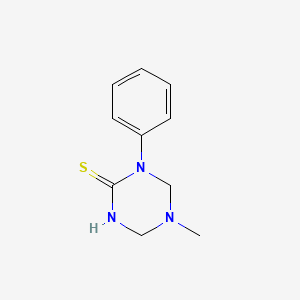
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
